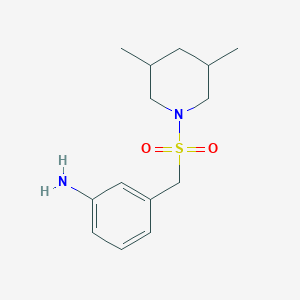![molecular formula C11H14BrN3 B11813628 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B11813628.png)
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 5-position of the benzimidazole ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1,2-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzimidazole core. This is followed by alkylation with 2-bromo-2-methylpropane to introduce the amine side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Various amine derivatives.
Substitution: Substituted benzimidazole derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The bromine atom and the benzimidazole ring can facilitate binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzo[d]imidazole: The parent compound without the bromine and amine substituents.
5-Chloro-1H-benzo[d]imidazole: Similar structure with a chlorine atom instead of bromine.
1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to interact with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14BrN3 |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
1-(6-bromo-1H-benzimidazol-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H14BrN3/c1-6(2)10(13)11-14-8-4-3-7(12)5-9(8)15-11/h3-6,10H,13H2,1-2H3,(H,14,15) |
Clé InChI |
NGMMILUGFRSYMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=NC2=C(N1)C=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)





![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11813597.png)





